6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one
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Overview
Description
6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by its unique structure, which includes a methylthio group and a propyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(methylthio)-4-cyanomethoxypyrimidine: Similar structure but with a cyano group instead of a propyl group.
6-Methyl-2-(methylthio)-3-cyanomethylpyrimidinone-4: Similar structure but with a cyanomethyl group instead of a propyl group.
Uniqueness
6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-5-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-4-5-7-6(2)10-9(13-3)11-8(7)12/h4-5H2,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXUQDWXQLXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537076 |
Source
|
Record name | 6-Methyl-2-(methylsulfanyl)-5-propylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59144-22-8 |
Source
|
Record name | 6-Methyl-2-(methylsulfanyl)-5-propylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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